molecular formula C7H12O5S B10776536 Methyl(6S)-1-thio-L-manno-hexodialdo-6,2-pyranoside

Methyl(6S)-1-thio-L-manno-hexodialdo-6,2-pyranoside

Cat. No.: B10776536
M. Wt: 208.23 g/mol
InChI Key: RAZJTJNGLFDKPL-VOQCIKJUSA-N
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Description

Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiol group attached to a hexopyranoside ring. Its distinct chemical properties make it valuable for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside typically involves multiple steps, starting from readily available sugars. One common method includes the protection of hydroxyl groups, followed by the introduction of the thiol group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of benzyl protecting groups and β-phenylthio groups can be crucial in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis techniques. These methods often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may include crystallization and chromatography to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the aldehyde group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and metabolic pathways. Its thiol group can act as a probe for investigating redox reactions in biological systems.

Medicine

In medicine, this compound has potential applications in developing therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(6s)-1-Thio-L-Manno-Hexodialdo-6,2-Pyranoside is unique due to its specific thiol group and hexopyranoside structure. This combination provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential for various scientific and industrial purposes.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carbothialdehyde

InChI

InChI=1S/C7H12O5S/c1-11-7-6(10)5(9)4(8)3(2-13)12-7/h2-10H,1H3/t3-,4+,5+,6-,7-/m1/s1

InChI Key

RAZJTJNGLFDKPL-VOQCIKJUSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)C=S)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)C=S)O)O)O

Origin of Product

United States

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